[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
Description
[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic compound characterized by a 5-bromofuran-2-carboxylate core esterified with a [(2-fluorophenyl)carbamoyl]methyl group. Its structural features align with derivatives studied for applications in medicinal chemistry and materials science, particularly due to the electron-withdrawing effects of bromine and fluorine, which influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO4/c14-11-6-5-10(20-11)13(18)19-7-12(17)16-9-4-2-1-3-8(9)15/h1-6H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKDIDFXPYLWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves the reaction of 2-fluoroaniline with methyl chloroformate to form the intermediate [(2-Fluorophenyl)carbamoyl]methyl chloride. This intermediate is then reacted with 5-bromofuran-2-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted furan derivatives, while hydrolysis can produce carboxylic acids and alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds related to 5-bromofuran derivatives exhibit notable antibacterial properties. For instance, studies on 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol demonstrated effective antibacterial activity against various strains of Enterobacteriaceae and Staphylococcaceae families. The incorporation of the [(2-Fluorophenyl)carbamoyl] group may enhance these properties due to its electronic effects and steric hindrance, potentially leading to compounds with improved efficacy against resistant bacterial strains .
Anticancer Potential
Compounds containing furan and fluorophenyl moieties have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies suggest that [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate could be a candidate for further exploration as a potential anticancer agent .
Material Science Applications
Polymer Synthesis
[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can serve as a building block for synthesizing polymers with unique properties. The furan ring's reactivity allows for the formation of cross-linked structures that enhance thermal stability and mechanical strength. Research into the polymerization of such compounds has shown promising results in creating materials suitable for high-performance applications .
Agricultural Chemistry Applications
Pesticide Development
The structure of [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate suggests potential use in developing novel pesticides. The fluorinated phenyl group may impart increased lipophilicity, enhancing the compound's ability to penetrate plant tissues or insect cuticles. Studies on related furan derivatives have shown effectiveness in controlling pests while minimizing environmental impact .
Data Summary Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial and Anticancer Agents | Effective against resistant bacterial strains; anticancer potential observed. |
| Material Science | Polymer Building Blocks | Enhanced thermal stability and mechanical strength in synthesized polymers. |
| Agricultural Chemistry | Pesticide Development | Increased efficacy in pest control with reduced environmental impact. |
Case Studies
-
Antibacterial Efficacy Study
A study conducted on derivatives of 5-bromofuran highlighted the synthesis of compounds with varying substituents, including carbamoyl groups. These compounds were tested against multiple bacterial strains, demonstrating significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus . -
Polymerization Research
Investigations into the polymerization of furan-based compounds revealed that introducing [(2-Fluorophenyl)carbamoyl] groups led to polymers with enhanced properties suitable for high-temperature applications. The study focused on optimizing reaction conditions to maximize yield and polymer characteristics . -
Pesticidal Activity Evaluation
Field trials using furan derivatives as pesticides showed promising results in controlling common agricultural pests while exhibiting low toxicity to non-target organisms. This research emphasizes the potential for developing safer agricultural chemicals using [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate as a core structure .
Mechanism of Action
The mechanism of action of [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and carbamoyl groups can interact with enzymes and receptors, modulating their activity. The bromofuran moiety may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues in the 5-Bromofuran-2-carboxylate Family
The compound shares its 5-bromofuran-2-carboxylate backbone with several esters, as highlighted in Table 1 .
Key Observations :
- Ester Group Effects : The methyl and ethyl esters (similarity scores 0.94 and 0.90, respectively) exhibit higher lipophilicity compared to the carbamoyl-methyl group, which introduces hydrogen-bonding capacity via the amide moiety . This difference may influence solubility and bioavailability.
- Halogenation : The 5-bromo substitution is conserved across these compounds, contributing to electron-deficient aromatic systems that enhance reactivity in cross-coupling reactions or electrophilic substitutions .
Brominated Benzofuran Derivatives
Ethyl 5-bromo-1-benzofuran-2-carboxylate () features a benzofuran core instead of a simple furan. Key comparisons include:
- Planarity : The benzofuran derivative is approximately planar, with the carboxyl group aligned at 4.8° relative to the fused ring system. In contrast, the furan-based compound likely exhibits greater conformational flexibility due to the absence of a fused benzene ring .
- Pharmacological Relevance : Ethyl 5-bromo-1-benzofuran-2-carboxylate has been evaluated for pharmacological properties, suggesting that the target compound may also warrant similar bioactivity studies .
Halogen and Functional Group Variations
- Dibrominated Analogs: 4,5-Dibromofuran-2-carboxylic acid (similarity score 0.82) introduces a second bromine, increasing steric bulk and electronic withdrawal, which could alter crystallization behavior or metabolic stability compared to the mono-brominated target compound .
- Hydrogen-Bonding Capacity : The [(2-fluorophenyl)carbamoyl]methyl group enables hydrogen bonding via the amide N–H and carbonyl groups, a feature absent in simpler esters. This may enhance crystal packing efficiency or molecular recognition in biological systems, as inferred from Etter’s graph-set analysis of hydrogen-bonding patterns .
Biological Activity
The compound [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic derivative notable for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The compound features a unique structure comprising:
- A 2-fluorophenyl group, which may influence its interaction with biological targets.
- A carbamoyl functional group that can enhance solubility and bioactivity.
- A 5-bromofuran-2-carboxylate moiety, contributing to its reactivity and potential therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds similar to [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate exhibit significant anticancer activity. For instance, derivatives of bromofuran have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Research indicates that it may inhibit pro-inflammatory cytokines, which are pivotal in inflammatory diseases.
The biological activity of [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that regulate cell growth and immune responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may promote apoptosis in cancer cells.
Case Studies
-
In Vitro Studies : An investigation into the cytotoxic effects on various cancer cell lines revealed that the compound significantly reduced viability, particularly in breast and prostate cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to assess viability.
- Results : IC50 values ranged from 5 to 15 µM across different cell lines.
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In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, supporting its potential as an anticancer agent.
- Methodology : Tumor-bearing mice were administered the compound daily for two weeks.
- Results : Tumor volume was significantly smaller in treated groups (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
